molecular formula C9H16INO2 B2845000 cis-Tert-butyl 3-iodocyclobutylcarbamate CAS No. 1389264-19-0

cis-Tert-butyl 3-iodocyclobutylcarbamate

Cat. No. B2845000
CAS RN: 1389264-19-0
M. Wt: 297.136
InChI Key: XGEFFDGFPRWHAW-LJGSYFOKSA-N
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Description

Cis-Tert-butyl 3-iodocyclobutylcarbamate is a chemical compound with the molecular formula C9H16INO2 and a molecular weight of 297.14 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for cis-Tert-butyl 3-iodocyclobutylcarbamate is 1S/C9H16INO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+ . This indicates the presence of a cyclobutyl ring, an iodine atom, and a carbamate group in the molecule.


Physical And Chemical Properties Analysis

Cis-Tert-butyl 3-iodocyclobutylcarbamate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Characterization

  • Platinum(IV) carbamate complexes were synthesized, showing potential as anticancer agents with activity comparable or slightly better than cisplatin against human lung cancer cells. The synthesis involved reacting organic isocyanates with a platinum(IV) complex, demonstrating the utility of carbamate compounds in medicinal chemistry (Wilson & Lippard, 2011).
  • A novel method for preparing cis-2-fluorocyclopropane-1-carboxylic acid was developed, highlighting the versatility of carbamate compounds in synthesizing structurally complex molecules (Toyota et al., 1996).
  • Phosphine-catalyzed cycloaddition strategy was used for the synthesis of cis-spirovetivanes, illustrating the role of carbamate compounds in efficient and selective synthesis processes (Du & Lu, 2003).

Analytical and Structural Studies

  • Innovative synthetic strategies and analytical approaches in bioinorganic chemistry research have led to a deeper understanding of cisplatin analogues, including carbamate complexes, for anticancer drug development (Galanski, Jakupec, & Keppler, 2005).
  • Studies on the synthesis, reactions, and structural features of monofluorinated cyclopropanecarboxylates, derived from reactions involving carbamate compounds, provided insights into the solid-state structures and intermolecular interactions of these compounds (Haufe et al., 2002).

Potential Biological Activity

  • Metallopharmaceutical agents based on palladium, gold, and silver N-heterocyclic carbene complexes, including those derived from carbamate compounds, displayed potent anticancer and antimicrobial activities, underscoring the significance of carbamate derivatives in developing new therapeutic agents (Ray et al., 2007).

Safety and Hazards

The compound is classified as having acute toxicity (oral) Category 4, skin corrosion/irritation Category 2, serious eye damage/eye irritation Category 2A, and specific target organ toxicity – Single exposure, Category 3 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(3-iodocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEFFDGFPRWHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163651
Record name Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Tert-butyl 3-iodocyclobutylcarbamate

CAS RN

1389264-19-0, 1824239-57-7
Record name Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (3-iodocyclobutyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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